Cas no 267643-30-1 (4-(Bromomethyl)-5-methylthiazole)

4-(Bromomethyl)-5-methylthiazole 化学的及び物理的性質
名前と識別子
-
- 4-(Bromomethyl)-5-methylthiazole
- 4-(bromomethyl)-5-methyl-1,3-thiazole
- SCHEMBL22175729
- 267643-30-1
-
- インチ: InChI=1S/C5H6BrNS/c1-4-5(2-6)7-3-8-4/h3H,2H2,1H3
- InChIKey: KTKVIBOZZFJJFL-UHFFFAOYSA-N
- ほほえんだ: CC1=C(CBr)N=CS1
計算された属性
- せいみつぶんしりょう: 190.94043g/mol
- どういたいしつりょう: 190.94043g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 8
- 回転可能化学結合数: 1
- 複雑さ: 78.8
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 41.1Ų
4-(Bromomethyl)-5-methylthiazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM124716-1g |
4-(bromomethyl)-5-methylthiazole |
267643-30-1 | 95% | 1g |
$395 | 2023-02-16 | |
Chemenu | CM124716-1g |
4-(bromomethyl)-5-methylthiazole |
267643-30-1 | 95% | 1g |
$327 | 2021-08-05 | |
Alichem | A059003337-1g |
4-(Bromomethyl)-5-methylthiazole |
267643-30-1 | 95% | 1g |
$400.00 | 2023-09-02 |
4-(Bromomethyl)-5-methylthiazole 関連文献
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
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Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163
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Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
4-(Bromomethyl)-5-methylthiazoleに関する追加情報
Comprehensive Overview of 4-(Bromomethyl)-5-methylthiazole (CAS No. 267643-30-1)
4-(Bromomethyl)-5-methylthiazole (CAS No. 267643-30-1) is a versatile heterocyclic compound widely used in pharmaceutical and agrochemical research. Its unique thiazole ring structure, combined with a reactive bromomethyl group, makes it a valuable intermediate in organic synthesis. Researchers and industries increasingly focus on this compound due to its potential applications in drug discovery and material science, aligning with current trends in green chemistry and sustainable synthesis.
The molecular formula C5H6BrNS highlights its compact yet functional design, enabling efficient modifications for target-specific applications. Recent studies emphasize its role in developing bioactive molecules, particularly in antimicrobial and anticancer research. As the demand for high-purity intermediates grows, 4-(Bromomethyl)-5-methylthiazole stands out for its compatibility with cross-coupling reactions, a hot topic in modern catalysis.
From a synthetic chemistry perspective, this compound’s stability under controlled conditions makes it ideal for multistep reactions. Its thiazole core is a key motif in FDA-approved drugs, driving interest in its derivatives. Users frequently search for "thiazole derivatives synthesis" or "bromomethyl-thiazole applications," reflecting its relevance in academic and industrial labs. Optimized storage conditions (e.g., inert atmosphere, low temperature) further enhance its utility.
In material science, 4-(Bromomethyl)-5-methylthiazole contributes to organic electronics and polymers due to its electron-rich structure. Searches like "thiazole-based polymers" or "conductive materials synthesis" highlight its interdisciplinary appeal. The compound’s regioselective reactivity also supports click chemistry applications, a trending area in bioconjugation.
Quality control of 267643-30-1 involves advanced analytical techniques such as HPLC and NMR, ensuring consistency for critical research. With rising interest in structure-activity relationships (SAR), this compound’s scalable synthesis methods are frequently discussed in peer-reviewed journals. Its low environmental persistence aligns with EU REACH and EPA guidelines, addressing sustainability concerns.
Future directions include exploring 4-(Bromomethyl)-5-methylthiazole in biodegradable materials and catalysis, responding to queries like "green synthesis of thiazoles." Its cost-effective production and high yield further solidify its position as a staple in fine chemical inventories. As AI-driven drug design advances, this compound’s computational modeling data (e.g., logP, polarizability) gains traction in cheminformatics databases.
In summary, 4-(Bromomethyl)-5-methylthiazole (CAS No. 267643-30-1) bridges traditional organic chemistry with cutting-edge applications, meeting the needs of both academic researchers and industrial innovators. Its adaptability to microwave-assisted synthesis and flow chemistry positions it at the forefront of modern chemical methodologies.
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